molecular formula C14H15NO2S B2639588 Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396798-44-9

Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2639588
CAS No.: 1396798-44-9
M. Wt: 261.34
InChI Key: ZSWUAUGIPUEBNB-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, a thiophene ring, and a piperidine ring These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then coupled with the furan and thiophene rings through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The temperature and pH conditions are carefully controlled to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency. Purification processes, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiophene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications or as intermediates in pharmaceutical development.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(4-(pyridin-2-yl)piperidin-1-yl)methanone
  • Thiophen-2-yl(4-(pyridin-2-yl)piperidin-1-yl)methanone
  • Pyridin-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Uniqueness

Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the combination of furan, thiophene, and piperidine rings in a single molecule. This structural arrangement provides distinct chemical and biological properties that are not observed in similar compounds with different ring combinations.

Properties

IUPAC Name

furan-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(12-3-1-9-17-12)15-7-5-11(6-8-15)13-4-2-10-18-13/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWUAUGIPUEBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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